2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride
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Overview
Description
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility and stability, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, and a ligand to stabilize the copper(I) species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, including temperature, solvent, and pH .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .
Scientific Research Applications
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, triazole-containing compounds can inhibit enzymes by coordinating to the metal center in the active site, thereby blocking substrate access . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar chemical properties but different biological activities.
2,6-bis(1,2,3-triazol-4-yl)pyridine: A triazole derivative used in coordination chemistry and materials science.
Phenol, 2-[(1H-1,2,4-triazol-3-ylimino)methyl]-: A triazole compound with applications in medicinal chemistry.
Uniqueness
2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatility in chemical reactions make it a valuable compound in various research fields .
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRGLOFDVNBBJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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